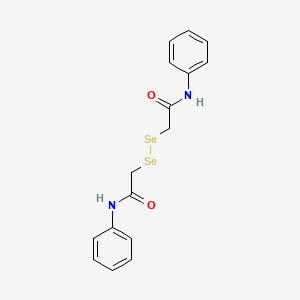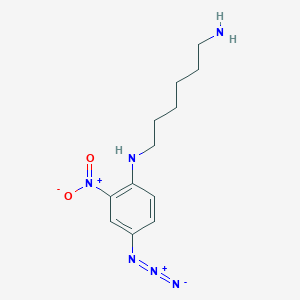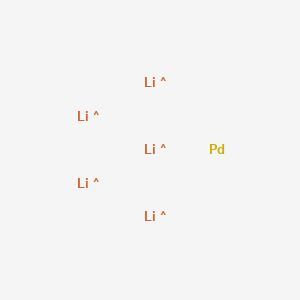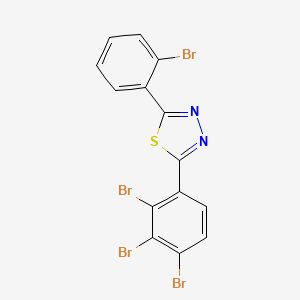
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile is a chemical compound with a complex structure that includes dioxo, diphenyl, and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile typically involves the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a series of reactions including palladium-catalyzed cross-coupling and hydrolysis . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions can be influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological molecules . Industrial applications include its use in the production of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile include other dioxane and dioxolane derivatives, such as 1,3-dioxane and 1,3-dioxolane . These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
65305-73-9 |
|---|---|
Molekularformel |
C18H12N2O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-(1,3-dioxo-1,3-diphenylpropan-2-yl)-2-hydroxypropanedinitrile |
InChI |
InChI=1S/C18H12N2O3/c19-11-18(23,12-20)15(16(21)13-7-3-1-4-8-13)17(22)14-9-5-2-6-10-14/h1-10,15,23H |
InChI-Schlüssel |
KGRVPKYDMIPSDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(C#N)(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


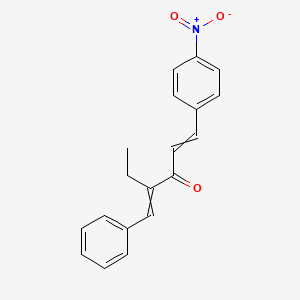
-lambda~5~-phosphane](/img/structure/B14499581.png)



